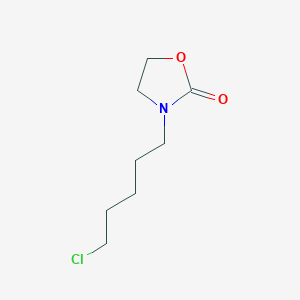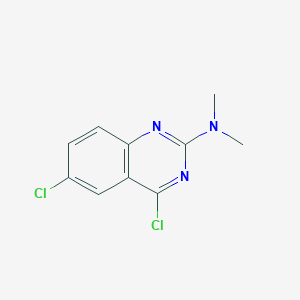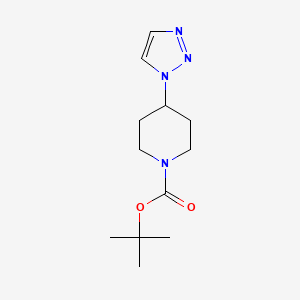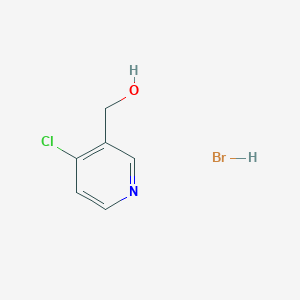![molecular formula C12H13N3O4S B13996665 7-(2,4-Dinitrophenyl)sulfanyl-7-azabicyclo[4.1.0]heptane CAS No. 7274-20-6](/img/structure/B13996665.png)
7-(2,4-Dinitrophenyl)sulfanyl-7-azabicyclo[4.1.0]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2,4-Dinitrophenyl)sulfanyl-7-azabicyclo[4.1.0]heptane is a complex organic compound with the molecular formula C12H13N3O4S. This compound features a unique bicyclic structure, which includes a 7-azabicyclo[4.1.0]heptane core and a 2,4-dinitrophenylsulfanyl group. The presence of both the bicyclic core and the dinitrophenylsulfanyl group imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,4-Dinitrophenyl)sulfanyl-7-azabicyclo[4.1.0]heptane typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the 7-azabicyclo[4.1.0]heptane core: This can be achieved through a cyclization reaction involving a suitable amine and a halogenated cycloalkane under basic conditions.
Introduction of the sulfanyl group: The sulfanyl group can be introduced by reacting the bicyclic core with a thiol reagent, such as thiophenol, under acidic or basic conditions.
Attachment of the 2,4-dinitrophenyl group: The final step involves the nitration of the phenyl ring using a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce the nitro groups at the 2 and 4 positions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.
化学反応の分析
Types of Reactions
7-(2,4-Dinitrophenyl)sulfanyl-7-azabicyclo[4.1.0]heptane can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like tin(II) chloride or catalytic hydrogenation.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, catalytic hydrogenation
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid, sulfuric acid)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Halogenated or nitrated derivatives
科学的研究の応用
7-(2,4-Dinitrophenyl)sulfanyl-7-azabicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 7-(2,4-Dinitrophenyl)sulfanyl-7-azabicyclo[4.1.0]heptane depends on its specific application. For example:
Biological interactions: The compound may interact with proteins or nucleic acids through non-covalent interactions, such as hydrogen bonding or hydrophobic interactions, leading to changes in their structure and function.
Pharmacological effects: The compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. This can result in various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
7-Azabicyclo[4.1.0]heptane: The core structure without the sulfanyl and dinitrophenyl groups.
2,4-Dinitrophenylsulfanyl derivatives: Compounds with the same sulfanyl and dinitrophenyl groups but different core structures.
Uniqueness
7-(2,4-Dinitrophenyl)sulfanyl-7-azabicyclo[4.1.0]heptane is unique due to the combination of its bicyclic core and the presence of both sulfanyl and dinitrophenyl groups. This unique structure imparts distinct chemical properties, such as reactivity and stability, making it valuable for various scientific applications.
特性
CAS番号 |
7274-20-6 |
|---|---|
分子式 |
C12H13N3O4S |
分子量 |
295.32 g/mol |
IUPAC名 |
7-(2,4-dinitrophenyl)sulfanyl-7-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C12H13N3O4S/c16-14(17)8-5-6-12(11(7-8)15(18)19)20-13-9-3-1-2-4-10(9)13/h5-7,9-10H,1-4H2 |
InChIキー |
LMJIHHSPEGLNNJ-UHFFFAOYSA-N |
正規SMILES |
C1CCC2C(C1)N2SC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,3'-[Sulfonylbis(methylene)]di(2,3-dihydro-4H-1-benzopyran-4-one)](/img/structure/B13996596.png)








![2-[Bis(2-chloroethyl)aminomethyl]-4-(2-methylbutan-2-yl)phenol](/img/structure/B13996627.png)
![1-Cyano-2-methyl-3-[2-(quinolin-2-ylmethylsulfanyl)ethyl]guanidine](/img/structure/B13996628.png)


